molecular formula C12H16N6O2 B2595447 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-83-4

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2595447
CAS No.: 898412-83-4
M. Wt: 276.3
InChI Key: RUXJMUDDZPBOLN-UHFFFAOYSA-N
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Description

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione: is a complex chemical compound with a unique structure that has garnered interest in various scientific fields. This compound belongs to the class of heterocyclic compounds, specifically triazines, which are known for their diverse applications in material science, drug discovery, and chemical biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves multiple steps, including cyclization and methylation reactions. Common synthetic routes include microwave-assisted reactions, solid-phase synthesis, and metal-based catalysis . These methods often employ [4+2] cycloaddition and multicomponent one-pot reactions to achieve the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 1,3,7,9-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • 1,3,4,7-Tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Comparison: 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione stands out due to its additional methyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in solubility, stability, and interaction with biological targets, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,3,4,7,9-pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-6-7(2)18-8-9(13-11(18)17(5)14-6)15(3)12(20)16(4)10(8)19/h7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXJMUDDZPBOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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